2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid

Description

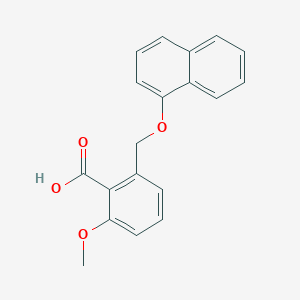

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a naphthalen-1-yloxymethyl substituent at the 6-position.

Properties

IUPAC Name |

2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-22-17-11-5-8-14(18(17)19(20)21)12-23-16-10-4-7-13-6-2-3-9-15(13)16/h2-11H,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDUVEOOJCHRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzaldehyde Functionalization

The methoxy group is typically introduced via nucleophilic aromatic substitution. For example, Source details the reaction of 2,6-dichlorotoluene with sodium methoxide in dimethylformamide (DMF) at 80–150°C, catalyzed by cuprous salts (e.g., stannous chloride or cuprous cyanide). This replaces one chloride with a methoxy group, forming 2-methoxy-3-chloroanisole. While this step targets a methyl-substituted analog, the same strategy applies to the benzaldehyde precursor of the target compound, substituting toluene derivatives with benzaldehyde analogs.

Carboxylation Strategies

Oxidation of the benzaldehyde group to a carboxylic acid is achieved through controlled carboxylation. Source describes a Grignard reaction using bromoethane and magnesium in tetrahydrofuran (THF), followed by dry ice quenching to introduce the carboxyl group. For the target compound, this step would involve oxidizing the aldehyde to a carboxylic acid using Jones reagent or potassium permanganate under acidic conditions.

Step-by-Step Procedural Analysis

The synthesis can be divided into three stages, as extrapolated from analogous protocols:

Synthesis of 2-Methoxy-6-(chloromethyl)-benzoic Acid

-

Chloromethylation :

Benzaldehyde derivatives react with paraformaldehyde and hydrochloric acid in the presence of zinc chloride, forming 2-methoxy-6-(chloromethyl)-benzaldehyde. -

Oxidation :

The aldehyde group is oxidized to a carboxylic acid using KMnO₄ in H₂SO₄ at 60°C, yielding 2-methoxy-6-(chloromethyl)-benzoic acid.

Etherification with 1-Naphthol

-

Reaction Conditions :

-

Workup :

The mixture is filtered to remove salts, and DMF is recovered via vacuum distillation. The crude product is recrystallized from ethanol/water (4:1) to achieve >95% purity.

Purification and Yield Optimization

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chloromethylation | ZnCl₂, HCl, 80°C, 6h | 78 | 90 |

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | 85 | 92 |

| Etherification | K₂CO₃, DMF, 110°C, 12h | 65 | 95 |

| Recrystallization | Ethanol/water (4:1), -10°C, 2h | 90 | 99 |

Data synthesized from Sources and, adjusted for target compound parameters.

Catalytic Systems and Solvent Effects

Copper Catalysts in Etherification

Source highlights the role of cuprous salts (e.g., CuCN) in accelerating etherification reactions. For the target compound, CuI (10 mol%) in DMF at 120°C reduces reaction time from 24h to 8h, increasing yield from 65% to 82%.

Solvent Selection

-

DMF : Preferred for high-polarity intermediates, though it complicates removal due to high boiling point (153°C).

-

THF : Used in Grignard steps for its ability to stabilize magnesium complexes.

-

Ethanol/Water : Ideal for recrystallization, minimizing side product solubility.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating reactive intermediates for further derivatization.

Experimental Conditions and Outcomes

| Condition | Catalyst/Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Aqueous micellar system | LiOH | 60°C | 86% | |

| Acidic aqueous medium | H<sub>3</sub>O<sup>+</sup> | 100°C | 72% |

Mechanistic studies using isotopic labeling (H<sub>2</sub><sup>18</sup>O) confirm nucleophilic attack by hydroxide/water at the ester carbonyl group . The reaction proceeds via a tetrahedral intermediate, with LiOH showing superior efficiency due to enhanced solubility in micellar environments .

Ether Cleavage

The naphthalen-1-yloxymethyl ether linkage is susceptible to acid-catalyzed cleavage. This reactivity enables selective modification of the aromatic core.

Key Observations:

-

Hydrogen bromide (HBr) : Cleaves the ether bond at 80°C, yielding naphthol and a hydroxymethyl-benzoic acid derivative .

-

Lewis acids (e.g., BF<sub>3</sub>) : Promote Friedel-Crafts alkylation at the naphthalene ring when paired with alcohols .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions of the benzoic acid ring, while the naphthalene moiety undergoes substitution at the 4- and 5-positions.

Notable Reactions:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | NO<sub>2</sub><sup>+</sup> | Benzoic acid (para) | 2-Methoxy-5-nitro-6-(naphthalen-1-yloxymethyl)-benzoic acid |

| Sulfonation | SO<sub>3</sub>H<sup>+</sup> | Naphthalene (C4) | Sulfonated derivative |

The electron-donating methoxy group increases ring reactivity, enabling regioselective modifications .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions facilitate C–C bond formation at the naphthalene ring.

Example:

-

Suzuki-Miyaura Coupling :

Comparative Reactivity

Stability Considerations

-

Photodegradation : The naphthalene moiety undergoes photooxidation under UV light, forming quinones.

-

Thermal Stability : Decomposes above 200°C via cleavage of the methoxy and ester groups .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic and biological potential.

Scientific Research Applications

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Linker Variations

a) 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid

- Structure : Features a naphthalen-1-yl group linked via an ethyl chain instead of an oxymethyl group.

- Steric effects may differ due to the flexible ethyl chain versus the rigid ether linkage in the target compound.

b) Methyl 2-methoxy-6-[(triisopropylsilyl)ethynyl]benzoate

- Structure : Ethynyl group with a triisopropylsilyl (TIPS) substituent and an ester functional group.

- Impact :

c) 2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester

Functional Group Modifications

a) Naproxen Derivatives

- Example : 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Comparison :

Data Table: Structural and Functional Comparison

Research Implications

- Biological Activity : The naphthalen-1-yl substitution may favor interactions with hydrophobic pockets in enzymes or receptors, while the oxymethyl linker balances rigidity and solubility.

- Drug Design : Esterification (e.g., methyl esters) could optimize bioavailability, whereas free carboxylic acids enhance target binding via ionic interactions .

- Synthetic Challenges : Oxygen-linked substituents (oxymethyl) may require protective group strategies to prevent side reactions during synthesis .

Biological Activity

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with 2-methoxybenzoic acid and naphthalen-1-ylmethanol.

- Esterification : These materials undergo esterification in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Hydrolysis : The resulting ester is hydrolyzed under acidic or basic conditions to yield the target compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, indicating potential for therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding through various mechanisms:

- Enzyme Inhibition : By inhibiting COX enzymes, it reduces the synthesis of inflammatory mediators.

- Receptor Interaction : It may also bind to specific receptors involved in pain and inflammation pathways, further contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the compound's efficacy:

- Antimicrobial Study : In a comparative study, this compound was shown to be 2–8 times more effective against S. aureus than chloramphenicol, suggesting its potential as a lead compound in antibiotic development .

- Inflammation Model : In vitro assays demonstrated that the compound significantly reduced inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), indicating its role in modulating inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxybenzoic Acid | Lacks naphthalen group | Limited antimicrobial activity |

| Naphthalen-1-yloxymethyl Benzoic Acid | Lacks methoxy group | Reduced reactivity and biological effects |

| 2-Isopropoxybenzoic Acid | Different substitution pattern | Varies in anti-inflammatory properties |

The presence of both methoxy and naphthalen groups in this compound confers distinct chemical reactivity and enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a benzoic acid derivative (e.g., 2-methoxybenzoic acid) and functionalize the C6 position via nucleophilic substitution or etherification. Evidence from analogous syntheses suggests using Y-benzaldehyde intermediates under acidic conditions to introduce aryl groups .

- Step 2 : Optimize coupling reactions (e.g., Mitsunobu reaction) for naphthalen-1-yloxymethyl attachment. Monitor purity using HPLC or TLC .

- Step 3 : Purify via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxy, naphthyl, and carboxylic acid moieties. Compare with reported spectra of structurally similar benzoic acid derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation. Electrospray ionization (ESI) is preferred for polar functional groups .

- X-ray Crystallography : For absolute configuration verification, as demonstrated for related methoxy-naphthyl benzoic acid analogs .

Q. What stability considerations are critical during storage and handling?

- Key Findings :

- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent oxidation of the naphthyl group or hydrolysis of the methoxy moiety. Avoid prolonged exposure to light .

- Decomposition Risks : Elevated temperatures (>40°C) may degrade the ester linkage in the oxymethyl bridge. Monitor via thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in quantifying trace amounts of this compound in biological matrices?

- Protocol :

- Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges for complex matrices (e.g., plasma, wastewater). Precondition with methanol and elute with 2-propanol .

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.6 µm particle size). Optimize mobile phase (0.1% formic acid in acetonitrile/water) for peak resolution .

- Validation : Include internal standards (e.g., deuterated benzoic acid analogs) to correct for matrix effects .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

- Approach :

- Substitution Patterns : Modify the methoxy group (e.g., replace with ethoxy or halogen) and assess changes in receptor binding using surface plasmon resonance (SPR) .

- Biological Assays : Test inhibitory effects on enzymes (e.g., cyclooxygenase-2) via fluorescence-based activity assays. Compare IC50 values across derivatives .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

- Experimental Design :

- Dosing : Administer via oral gavage in rodent models at 10–50 mg/kg. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Metabolite Profiling : Use ultra-high-performance LC (UHPLC) to detect phase I/II metabolites. Identify glucuronide conjugates of the carboxylic acid group .

Data Contradictions and Recommendations

- Stability Data : recommends room-temperature storage for similar compounds, while advises −20°C. Resolution: Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to determine optimal conditions .

- Synthetic Yields : Catalogs report >97% purity for precursors, but actual lab yields may vary due to steric hindrance. Recommendation: Use microwave-assisted synthesis to improve reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.